molecular formula C8H8N2O3 B173670 3-[(Hydroxyamino)iminomethyl]-benzoic acid CAS No. 199447-10-4

3-[(Hydroxyamino)iminomethyl]-benzoic acid

Cat. No. B173670
M. Wt: 180.16 g/mol
InChI Key: LJCLPFBIVUPTAR-UHFFFAOYSA-N
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Description

“3-[(Hydroxyamino)iminomethyl]-benzoic acid” is a chemical compound with the CAS Number: 199447-10-4 . It has a molecular weight of 180.16 .

Scientific Research Applications

Synthesis and Biological Properties

3-[(Hydroxyamino)iminomethyl]-benzoic acid and its derivatives are actively researched for their potential applications in various scientific fields. A significant focus is on the synthesis of novel derivatives and exploring their biological activities. For instance, a novel ester/hybrid derivative of 3-Hydroxy benzoic acid was synthesized and demonstrated potential antibacterial activity, indicating the utility of these compounds in developing new drug candidates (Satpute, Gangan, & Shastri, 2018). Furthermore, the synthesis of complex molecular structures involving this compound has been explored. One study described the synthesis of discrete molecular complexes, one and two-dimensional coordination polymers, showcasing the compound's potential in material science and molecular engineering (Rad et al., 2016).

Metabolic Studies

Investigations into the metabolism and excretion kinetics of related compounds, such as Uvinul A plus®, have provided insights into human exposure and the biological transformation of these substances. These studies are crucial for understanding the safety and environmental impact of these compounds (Stoeckelhuber et al., 2020).

Chemical Functionalization and Applications

The chemical modification and functionalization of benzoic acid derivatives offer a wide range of applications. For example, a study on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlighted their significance in drug molecules and natural products, providing tools for step-economical organic synthesis (Li et al., 2016). Additionally, the synthesis and biological activity of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide showcased the antimicrobial and antifungal activities of these compounds, emphasizing their potential in medical and biological applications (Patel & Patel, 2010).

Safety And Hazards

The safety data sheet (SDS) for “3-[(Hydroxyamino)iminomethyl]-benzoic acid” can provide detailed safety and hazard information . It’s important to consult the SDS for handling and storage guidelines, as well as information on toxicity and first-aid measures.

properties

IUPAC Name

3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCLPFBIVUPTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430619
Record name 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Hydroxyamino)iminomethyl]-benzoic acid

CAS RN

199447-10-4
Record name 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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